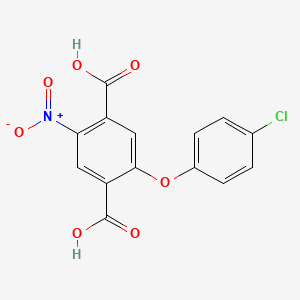![molecular formula C18H20ClNO3 B5516263 5-(2-chlorophenyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]-2-furamide](/img/structure/B5516263.png)
5-(2-chlorophenyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The focus is on synthesizing and analyzing compounds with structural elements similar to "5-(2-chlorophenyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]-2-furamide". Such compounds are of interest due to their diverse chemical and physical properties which can be pivotal in various scientific applications, excluding their usage in drug applications or their side effects.
Synthesis Analysis
Compounds structurally related to the target molecule are synthesized through various chemical reactions, involving intermediates and catalysts to achieve high purity and yield. For instance, the synthesis of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate involves IR, NMR, MS, and single-crystal X-ray diffraction for characterization (Liang Xiao-lon, 2015).
Molecular Structure Analysis
The crystal structure and molecular conformation of these compounds are determined using single-crystal X-ray diffraction techniques. The intermolecular hydrogen bonding patterns contribute to their stability and are a key aspect of their structural analysis. For example, the molecular structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was elucidated, showing intramolecular hydrogen bonds and π-π interactions (D. Achutha et al., 2017).
Chemical Reactions and Properties
The reactivity and chemical behavior of these compounds under various conditions are explored through their involvement in reactions such as cyclocondensation and their regioselective synthesis under ultrasound irradiation, demonstrating the versatility and reactivity of the pyran and pyrazole derivatives (P. Machado et al., 2011).
科学的研究の応用
Antimicrobial and Anticancer Potential
- A study on novel pyrazole derivatives, featuring chlorophenyl and furan moieties, highlighted their promising antimicrobial and anticancer activities. The compounds showed higher anticancer activity than the reference drug doxorubicin, and most of the newly synthesized compounds exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of Heterocycles
- Another research reported the synthesis of novel classes of compounds, including ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate, showcasing the versatility in creating furan-fused heterocycles. This work could offer insights into synthesizing related compounds with potential scientific applications (Ergun, Dengiz, Ozer, Şahin, & Balci, 2014).
Electroluminescent Compounds
- Research into organic electroluminescent compounds, such as the synthesis of 3-(5'-chloro-2'-benzoxazolyl)-7-diethyl amino-2H-1-benzo-pyran-2-one, could indicate potential applications of similar chlorophenyl and furan compounds in electroluminescent devices. This study could provide a basis for exploring the electroluminescent properties of "5-(2-chlorophenyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]-2-furamide" (Juan-ling, 2006).
Antitumor Activities
- There's also research focused on synthesizing compounds for antitumor activity assessments, such as the study on 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide. This work underscores the therapeutic potential of chlorophenyl-containing compounds in cancer treatment, which could be relevant to the exploration of the antitumor applications of the specific furamide compound under discussion (Xin, 2012).
特性
IUPAC Name |
5-(2-chlorophenyl)-N-[2-(oxan-3-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c19-15-6-2-1-5-14(15)16-7-8-17(23-16)18(21)20-10-9-13-4-3-11-22-12-13/h1-2,5-8,13H,3-4,9-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXRVHBRHCOMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CCNC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R*,3S*)-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5516192.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5516203.png)
![1-(propylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5516208.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5516209.png)
![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5516210.png)
![(4R)-N-ethyl-1-[(2E)-2-methylbut-2-en-1-yl]-4-{[oxo(phenyl)acetyl]amino}-L-prolinamide](/img/structure/B5516217.png)
![1-methyl-3-{2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-1H-indole](/img/structure/B5516222.png)



![N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5516239.png)

![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5516277.png)